
Phosphonoacetaldehyde(1-)
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描述
Phosphonoacetaldehyde(1-) is an organophosphonate oxoanion that is the conjugate base of phosphonoacetaldehyde, arising from deprotonation of one of the two phosphonate OH groups; major species at pH 7.3. It is a conjugate base of a phosphonoacetaldehyde.
科学研究应用
Microbial Phosphonate Degradation
Phosphonoacetaldehyde serves as a significant intermediate in the microbial degradation of phosphonates. It can be generated from naturally occurring phosphonates through enzymatic hydrolysis. For instance, certain bacteria possess phosphonatase enzymes that catalyze the hydrolysis of phosphonoacetaldehyde to produce acetaldehyde and inorganic phosphate. This process is crucial for phosphorus cycling in environments where phosphonates are prevalent, particularly in soils where they can serve as a primary phosphorus source for microorganisms .
Enzymatic Mechanisms
The enzyme phosphonoacetaldehyde dehydrogenase plays a vital role in the metabolism of phosphonates. Studies have characterized this enzyme's structure and function, revealing how it facilitates the conversion of phosphonoacetaldehyde to other metabolites. The enzymatic activity is linked to various microbial pathways that allow organisms to utilize phosphonates as a phosphorus source .
Case Study: PhnY Enzyme Characterization
Research has demonstrated that the phosphonoacetaldehyde oxidase gene (phnY) is integral to the catabolic pathways involving phosphonates. The enzyme PhnY exhibits unique kinetic properties that enable it to process phosphonate substrates effectively, showcasing its potential for biotechnological applications .
Potential in Bioremediation
Given their role in phosphorus cycling, phosphonates may also have applications in bioremediation strategies aimed at restoring contaminated environments. By leveraging microorganisms capable of degrading phosphonates, researchers can develop methods to enhance soil quality and reduce toxic compound accumulation .
Summary of Findings
Application Area | Key Insights |
---|---|
Microbial Metabolism | Serves as an intermediate in microbial degradation of phosphonates; crucial for phosphorus cycling. |
Enzymatic Catalysis | Phosphonoacetaldehyde dehydrogenase facilitates conversion to other metabolites; characterized by unique kinetics. |
Environmental Biogeochemistry | Integral to nutrient cycling; enhances soil fertility; potential use in bioremediation efforts. |
Synthesis and Chemical Properties | Various synthesis methods exist; reactivity supports biochemical research applications. |
常见问题
Q. Basic: What methodologies are recommended for detecting and quantifying Phosphonoacetaldehyde(1-) in enzymatic assays?
Answer:
Phosphonoacetaldehyde(1-) detection typically employs coupled enzymatic assays or spectrophotometric methods. For example:
- Reductase-coupled assays : Phosphonoacetaldehyde reductase (EC 1.1.1.309) converts Phosphonoacetaldehyde(1-) to 2-hydroxyethylphosphonate, with NADH oxidation monitored at 340 nm .
- Hydrolase activity assays : Phosphonoacetaldehyde hydrolase releases inorganic phosphate, measurable via malachite green or molybdate-based colorimetric methods .
- Radiolabeled tracing : Enzymatic synthesis of 14C- or 32P-labeled Phosphonoacetaldehyde(1-) enables tracking in metabolic flux studies .
Critical considerations : Avoid buffer interference (e.g., phosphate buffers in colorimetric assays) and optimize sample dilution to prevent matrix effects .
Q. Basic: How is Phosphonoacetaldehyde(1-) integrated into bacterial phosphonate degradation pathways?
Answer :
In Achromobacter and related genera, Phosphonoacetaldehyde(1-) is a key intermediate in the phn operon-driven C–P bond cleavage pathway. Key steps include:
Substrate activation : Phosphonoacetaldehyde hydrolase catalyzes Schiff-base formation with a lysine residue, facilitating nucleophilic attack on the C–P bond .
Product formation : Cleavage yields acetaldehyde and inorganic phosphate, with structural studies revealing a substrate-induced fit mechanism .
Regulatory control : Glyphosate exposure upregulates operon expression, suggesting environmental triggers for pathway activation .
Q. Advanced: How can conflicting mechanistic models for phosphonoacetaldehyde hydrolase catalysis be resolved?
Answer :
Contradictions arise between Schiff-base catalysis (Morais et al., 2004) and substrate-induced fit (Zhang et al., 2002). Resolution strategies include:
- Time-resolved crystallography : Capture intermediate states during catalysis to visualize conformational changes .
- Site-directed mutagenesis : Target residues critical for Schiff-base formation (e.g., Lys162) and evaluate kinetic parameters (kcat, Km) .
- Isotope effect studies : Compare 13C/12C kinetic isotope effects to distinguish rate-limiting steps .
Example : Olsen et al. (1992) used mutagenesis to confirm Lys162’s role in Schiff-base stabilization, reconciling structural and kinetic data .
Q. Advanced: What experimental designs validate substrate-induced fit in phosphonoacetaldehyde hydrolase?
Answer :
- Pre-steady-state kinetics : Stopped-flow fluorescence assays monitor conformational changes upon substrate binding .
- Small-angle X-ray scattering (SAXS) : Compare apo- and substrate-bound enzyme structures to detect global conformational shifts .
- Molecular dynamics simulations : Model substrate binding trajectories to identify residues driving induced fit .
Key finding : Zhang et al. (2002) observed a 10-fold increase in kcat upon substrate binding, supporting induced fit .
Q. Basic: What are critical sample preparation protocols for Phosphonoacetaldehyde(1-) analysis in environmental matrices?
Answer :
- Extraction : Use ice-cold 50 mM Tris-HCl (pH 7.5) with protease inhibitors to stabilize labile intermediates .
- Deproteinization : Precipitate proteins with 10% trichloroacetic acid, followed by centrifugation (12,000 × g, 10 min) .
- Storage : Freeze samples at −80°C to prevent enzymatic degradation; avoid freeze-thaw cycles .
Note : For soil or sediment samples, sonicate in extraction buffer to disrupt microbial cells .
Q. Advanced: How can 31P^{31}\text{P}31P-NMR and isotopic labeling elucidate Phosphonoacetaldehyde(1-) metabolic flux?
Answer :
- 31P-NMR : Directly track Phosphonoacetaldehyde(1-) in complex mixtures using chemical shifts (δ = 18–22 ppm) .
- Dual isotopic labeling : Combine 13C-acetaldehyde and 18O-water to trace C–P bond cleavage products .
- Metabolic flux analysis (MFA) : Integrate LC-MS/NMR data with computational models (e.g., INCA) to quantify pathway activity .
Application : De Graaf et al. (1998) used 31P-NMR to identify Phosphonoacetaldehyde(1-) in prebiotic chemistry simulations .
Q. Basic: Which enzymatic assays offer the highest sensitivity for Phosphonoacetaldehyde(1-) quantification?
Answer :
Q. Advanced: What computational tools complement experimental studies of Phosphonoacetaldehyde(1-)-interacting enzymes?
Answer :
- Homology modeling : Use Phyre2 or SWISS-MODEL to predict hydrolase/reductase structures from gene sequences (e.g., phnX homologs) .
- Docking simulations (AutoDock Vina) : Screen substrate binding modes to active-site residues (e.g., Lys162, Asp44) .
- QMMM (Quantum Mechanics/Molecular Mechanics) : Simulate C–P bond cleavage energetics in phosphonoacetaldehyde hydrolase .
Case study : Allen & Dunaway-Mariano (2004) combined mutagenesis and QMMM to identify transition-state stabilizing residues .
Q. Basic: What are the primary challenges in isolating Phosphonoacetaldehyde(1-) from microbial cultures?
Answer :
- Instability : Rapid degradation by endogenous hydrolases necessitates immediate processing .
- Co-elution in chromatography : Separate from structurally similar phosphonates (e.g., 2-aminoethylphosphonate) using anion-exchange HPLC with pH-gradient elution .
- Matrix interference : Soil extracts require solid-phase extraction (C18 columns) to remove humic acids .
Q. Advanced: How do environmental stressors influence Phosphonoacetaldehyde(1-) metabolic pathways in soil bacteria?
Answer :
- Glyphosate induction : Upregulates phn operon expression in Achromobacter, increasing hydrolase activity 3-fold .
- pH dependence : Optimal C–P cleavage occurs at pH 8.0–8.5; acidic soils reduce pathway efficiency .
- Metabolic trade-offs : Under phosphorus limitation, bacteria prioritize phosphonate scavenging over glycolysis .
属性
分子式 |
C2H4O4P- |
---|---|
分子量 |
123.02 g/mol |
IUPAC 名称 |
hydroxy(2-oxoethyl)phosphinate |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1 |
InChI 键 |
YEMKIGUKNDOZEG-UHFFFAOYSA-M |
规范 SMILES |
C(C=O)P(=O)(O)[O-] |
同义词 |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
产品来源 |
United States |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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